(4-Hydroxy-3-methoxyphenyl)methyl undecanoate
Description
Properties
CAS No. |
906465-18-7 |
|---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)methyl undecanoate |
InChI |
InChI=1S/C19H30O4/c1-3-4-5-6-7-8-9-10-11-19(21)23-15-16-12-13-17(20)18(14-16)22-2/h12-14,20H,3-11,15H2,1-2H3 |
InChI Key |
CDKWGGBSPOSAKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Esterification
This method involves the direct esterification of 4-hydroxy-3-methoxyphenol with undecanoic acid.
Reagents :
- 4-hydroxy-3-methoxyphenol
- Undecanoic acid
- Catalysts (e.g., sulfuric acid or p-toluenesulfonic acid)
-
- Mix the phenolic compound and undecanoic acid in a reaction flask.
- Add the catalyst and heat the mixture under reflux for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and extract the product using an organic solvent like ethyl acetate.
- Purify the crude product through column chromatography.
Yield : Typically around 70-85% based on initial reactants.
Method 2: Using Methyl Undecenoate as an Intermediate
An alternative approach utilizes methyl undecenoate as an intermediate, which can be synthesized from undecenoic acid.
Synthesis of Methyl Undecenoate :
- Undecenoic acid is treated with sulfuric acid in methanol under reflux to yield methyl undecenoate.
-
- Methyl undecenoate undergoes a thiol–ene reaction with a suitable thiol (e.g., cysteamine hydrochloride) to form an intermediate.
- This intermediate is then reacted with 4-hydroxy-3-methoxyphenol via amidation or esterification.
Yield : The overall yield for this multi-step synthesis can range from 60% to over 80%, depending on purification steps.
Method 3: Fries Rearrangement
This method involves the Fries rearrangement of acetylated guaiacol to obtain the desired phenolic compound, followed by esterification.
-
- Acetylguaiacol is treated with a Lewis acid catalyst to facilitate rearrangement.
- The resulting product is then reacted with undecanoic acid under acidic conditions to form (4-Hydroxy-3-methoxyphenyl)methyl undecanoate.
Yield : This method may yield lower overall percentages due to multiple steps involved but can provide high purity products.
The synthesized compound can be characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS) : Helps determine molecular weight and confirm compound identity.
Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.
Table: Summary of Preparation Methods
| Method | Key Steps | Typical Yield (%) |
|---|---|---|
| Direct Esterification | Esterification of phenol with undecanoic acid | 70-85 |
| Methyl Undecenoate Intermediate | Multi-step synthesis involving thiol–ene | 60-80 |
| Fries Rearrangement | Rearrangement followed by esterification | Variable |
The preparation of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate can be achieved through various synthetic routes, each offering distinct advantages and challenges. Direct esterification remains a straightforward method, while utilizing intermediates like methyl undecenoate can enhance certain properties of the final product. Characterization techniques play a crucial role in confirming the synthesis and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has indicated that (4-Hydroxy-3-methoxyphenyl)methyl undecanoate exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. A study demonstrated that this compound can effectively scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative damage in biological systems .
Anti-fibrotic Activity
Recent patents have highlighted the potential of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate as an anti-fibrotic agent. Fibrosis is a pathological condition characterized by excessive connective tissue formation, often leading to organ dysfunction. The compound's ability to modulate fibrotic pathways suggests its usefulness in treating conditions such as liver fibrosis and pulmonary fibrosis .
Materials Science
Polymer Additives
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate has been explored as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve the material's resistance to degradation under thermal stress, thereby extending the lifespan of products made from these polymers.
Surface Coatings
The compound's hydrophobic characteristics make it suitable for use in surface coatings that require water repellency and durability. It has been tested in various formulations aimed at protecting surfaces from environmental degradation while maintaining aesthetic qualities .
Environmental Applications
Malodor Reduction Compositions
The compound has been included in malodor reduction technologies, which are essential for consumer products such as air fresheners and cleaning agents. Its mechanism involves neutralizing unpleasant odors without masking them with stronger scents, thus providing a more effective solution for odor control .
Case Studies
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its effects on cellular pathways .
Comparison with Similar Compounds
Capsaicinoids: Amide-Linked Analogs
Capsaicin (N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-E-6-nonenamide) and dihydrocapsaicin share the 4-hydroxy-3-methoxyphenyl group but are amides linked to branched-chain fatty acids (C9-C10) instead of esters . Key differences include:
- Functional Group: Amide linkage in capsaicinoids vs. ester in the target compound.
- Bioactivity: Capsaicinoids activate TRPV1 receptors, causing pungency and analgesic effects , whereas ester derivatives may exhibit distinct pharmacological profiles due to hydrolytic stability differences.
Table 1: Comparison with Capsaicinoids
| Property | (4-Hydroxy-3-methoxyphenyl)methyl Undecanoate | Capsaicin |
|---|---|---|
| Molecular Formula | C19H30O4 | C18H27NO3 |
| Molecular Weight | 322.44 g/mol | 305.41 g/mol |
| Functional Group | Ester | Amide |
| Bioactivity | Hypothesized antioxidant | TRPV1 agonist, pungent |
Methyl 2-(4-Methoxyphenyl)undecanoate (CAS 62425-31-4)
This compound replaces the hydroxyl group at position 4 with a methoxy group, altering hydrogen-bonding capacity and acidity .
- Solubility : The absence of a hydroxyl group likely increases lipophilicity compared to the target compound.
- Synthetic Relevance : Demonstrates the impact of substituent position on physicochemical properties.
Paradol Derivatives: Ketone Analogs
[6]-Paradol (1-(4-hydroxy-3-methoxyphenyl)decan-3-one) and [8]-Paradol are ginger-derived ketones with similar phenyl substitution but shorter alkyl chains .
- Functional Group : Ketone vs. ester.
Table 2 : Comparison with Paradol Derivatives
| Property | (4-Hydroxy-3-methoxyphenyl)methyl Undecanoate | [6]-Paradol |
|---|---|---|
| Molecular Formula | C19H30O4 | C17H26O3 |
| Molecular Weight | 322.44 g/mol | 278.38 g/mol |
| Functional Group | Ester | Ketone |
| Chain Length | C11 | C10 |
Straight-Chain Methyl Undecanoate
Methyl undecanoate (C12H24O2) lacks the phenyl group, making it a simpler ester used as a GC/MS standard .
Vanillin and Coniferaldehyde
Vanillin (4-hydroxy-3-methoxybenzaldehyde) and coniferaldehyde (4-hydroxy-3-methoxyphenyl propenaldehyde) are phenolic aldehydes with simpler structures .
- Reactivity : The aldehyde group in vanillin is prone to oxidation, whereas the ester group in the target compound may offer greater stability.
- Applications : Vanillin is a flavoring agent, while the target compound’s ester could serve as a bioactive carrier in drug delivery .
Research Findings and Implications
- Synthetic Pathways: The target compound may be synthesized via esterification of 4-hydroxy-3-methoxyphenylmethanol with undecanoic acid, contrasting with capsaicin’s biosynthetic route involving vanillylamine .
- Stability: Ester bonds are generally more hydrolytically stable than amides, suggesting longer shelf-life compared to capsaicinoids .
- Bioactivity: The hydroxyl group may confer antioxidant properties, as seen in related phenolic compounds like those in Sambucus williamsii .
Biological Activity
(4-Hydroxy-3-methoxyphenyl)methyl undecanoate, also known as methyl undecanoate conjugated with a phenolic moiety, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (4-Hydroxy-3-methoxyphenyl)methyl undecanoate
- CAS Number : 906465-18-7
- Molecular Formula : C18H30O4
- Molecular Weight : 306.44 g/mol
Synthesis
The compound can be synthesized through the esterification of undecanoic acid with (4-hydroxy-3-methoxyphenyl)methanol. This reaction typically involves the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.
Antioxidant Properties
Research indicates that derivatives of phenolic compounds, including those similar to (4-Hydroxy-3-methoxyphenyl)methyl undecanoate, exhibit significant antioxidant activity. The DPPH radical scavenging assay is commonly employed to evaluate this property. For instance, studies have shown that phenolic lipoconjugates derived from undecenoic acid demonstrate strong antioxidant capabilities, suggesting that similar mechanisms may apply to (4-Hydroxy-3-methoxyphenyl)methyl undecanoate .
Anticancer Activity
The anticancer potential of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate has been explored in various studies. A notable investigation revealed that phenolic compounds can induce apoptosis in cancer cells by modulating key signaling pathways. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.0 |
| DU145 | 13.0 |
| MDA-MB-231 | 10.55 |
These values indicate that while the compound exhibits activity, it is less potent than established chemotherapeutics such as doxorubicin, which has an IC50 of approximately 0.7 µM against similar cell lines .
The biological activity of (4-Hydroxy-3-methoxyphenyl)methyl undecanoate is believed to involve several mechanisms:
- Antioxidant Mechanism : The compound scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
- Apoptosis Induction : It activates intrinsic apoptotic pathways leading to caspase activation and subsequent cancer cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression in cancer cells, contributing to its antiproliferative effects.
Case Studies
-
Study on Antioxidant Activity :
- A recent study synthesized various phenolic lipoconjugates and evaluated their antioxidant properties using DPPH assays. Compounds similar to (4-Hydroxy-3-methoxyphenyl)methyl undecanoate showed significant radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases .
- Anticancer Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
